1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a pyrrolidinone ring, and a methoxyphenethyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group is attached via a nucleophilic substitution reaction, using a methoxyphenethyl halide as the reagent.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Methoxyphenethyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)-3-(4-methoxyphenethyl)urea: Lacks the pyrrolidinone ring, which may affect its biological activity.
1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group, which can influence its reactivity and properties.
Uniqueness
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea is unique due to its combination of a fluorophenyl group, a pyrrolidinone ring, and a methoxyphenethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Biological Activity
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidinone ring, a urea moiety, and fluorinated and methoxy-substituted aromatic groups. Its molecular formula is C18H22FN3O2 with a molecular weight of approximately 347.39 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H22FN3O2 |
Molecular Weight | 347.39 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, influencing cellular pathways related to various diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, potentially affecting pathways related to inflammation or cancer.
- Receptor Interaction : It may bind to specific receptors, altering their activity and leading to downstream effects in cellular signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of similar compounds can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated effectiveness against colorectal and breast cancer cells.
- Anti-inflammatory Properties : The presence of the methoxy group may enhance anti-inflammatory effects, potentially making this compound useful in treating conditions characterized by chronic inflammation.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Antitumor Activity : A study on similar urea derivatives revealed significant inhibition of cell proliferation in human cancer cell lines (e.g., HT-29 and TK-10), with IC50 values indicating potent activity at low concentrations .
- Mechanistic Studies : Research into the mechanism of action highlighted that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
- Inflammation Models : In animal models of inflammation, similar compounds demonstrated reduced edema and inflammatory cytokine production, suggesting potential therapeutic benefits in inflammatory diseases.
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-27-18-7-5-14(6-8-18)9-10-22-20(26)23-16-12-19(25)24(13-16)17-4-2-3-15(21)11-17/h2-8,11,16H,9-10,12-13H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSJUAKFOOGLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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